4-(Dodecylsulfanyl)benzene-1-thiol
Description
4-(Dodecylsulfanyl)benzene-1-thiol is a benzenethiol derivative featuring a dodecylsulfanyl (-S-C₁₂H₂₅) substituent at the para position. The dodecyl chain, a long aliphatic group, imparts significant hydrophobicity and influences physical properties such as melting point, solubility, and self-assembly behavior. This compound is hypothesized to exhibit applications in surfactant systems, nanotechnology (e.g., self-assembled monolayers), and organic synthesis due to its amphiphilic nature.
Properties
CAS No. |
56056-60-1 |
|---|---|
Molecular Formula |
C18H30S2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
4-dodecylsulfanylbenzenethiol |
InChI |
InChI=1S/C18H30S2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3 |
InChI Key |
ATWXOWSCVHZPII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)S |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with 4-chloronitrobenzene as the starting material. The nitro group (-NO₂) acts as a meta-directing group, facilitating nucleophilic substitution at the para position.
Step 1: Substitution of Chlorine with Dodecylsulfanyl Group
4-Chloronitrobenzene undergoes nucleophilic aromatic substitution (NAS) with sodium dodecanethiolate (NaSC₁₂H₂₅) . The reaction is conducted in anhydrous dimethylformamide (DMF) at 120°C for 24 hours.
$$
\text{4-ClC₆H₄NO₂ + NaSC₁₂H₂₅ → 4-(SC₁₂H₂₅)C₆H₄NO₂ + NaCl}
$$
Step 2: Reduction of Nitro to Thiol
The nitro group is reduced to a thiol using H₂S gas in the presence of a palladium catalyst (Pd/C) in ethanol at 50°C.
$$
\text{4-(SC₁₂H₂₅)C₆H₄NO₂ + 3 H₂S → 4-(SC₁₂H₂₅)C₆H₄SH + 3 H₂O + N₂}
$$
Palladium-Catalyzed C–S Coupling
Substrate Functionalization
This method employs 4-iodobenzenethiol as the precursor. The thiol group is protected as a disulfide (-S-S-) to prevent side reactions during coupling.
Step 1: Protection of Thiol
4-Iodobenzenethiol is treated with iodine (I₂) in dichloromethane to form 4-iodophenyl disulfide .
$$
\text{2 HS-C₆H₄-I + I₂ → I-C₆H₄-S-S-C₆H₄-I + 2 HI}
$$
Step 2: C–S Cross-Coupling
The disulfide undergoes Pd-catalyzed coupling with 1-dodecanethiol using Pd(OAc)₂ and Josiphos SL-J009-1 ligand in 1,2-dimethoxyethane (DME) at 110°C.
$$
\text{I-C₆H₄-S-S-C₆H₄-I + 2 C₁₂H₂₅SH → 2 C₁₂H₂₅S-C₆H₄-SH + 2 HI}
$$
Thiol-Yne Click Chemistry
Alkyne Functionalization
A convergent approach involves 4-ethynylbenzene-1-thiol as the substrate. The alkyne group at position 4 reacts with dodecanethiol via a radical-mediated thiol-yne reaction.
Step 1: Thiol-Yne Reaction
The reaction uses Irgacure 2959 as a photoinitiator under UV light (365 nm) in tetrahydrofuran (THF). Two equivalents of dodecanethiol add to the alkyne, forming a bis-adduct.
$$
\text{HC≡C-C₆H₄-SH + 2 C₁₂H₂₅SH → C₁₂H₂₅S-CH₂-CH₂-S-C₆H₄-SH}
$$
Step 2: Selective Mono-Addition
To avoid over-addition, the reaction is quenched at 50% conversion by removing UV exposure. The mono-adduct is isolated via column chromatography (hexane/ethyl acetate).
Comparative Analysis of Methods
| Method | Reaction Time | Temperature | Yield | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 24–48 h | 120°C | 65–75% | Simple reagents; scalable | H₂S handling risks; multi-step synthesis |
| Pd-Catalyzed Coupling | 12–24 h | 110°C | 85–90% | High regioselectivity; single-step coupling | Costly Pd catalysts; thiol protection |
| Thiol-Yne Click Chemistry | 1–2 h | RT (UV light) | 70–80% | Rapid; atom-economical | Requires photoinitiator; byproduct formation |
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylsulfanyl)benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bond can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
4-(Dodecylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(Dodecylsulfanyl)benzene-1-thiol involves its ability to undergo nucleophilic substitution reactions. The thiol group can act as a nucleophile, attacking electrophilic centers on other molecules. This property is particularly useful in the formation of disulfide bonds, which play a crucial role in the stability and function of proteins .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Properties are inferred from analogs like dodecylsulfanyl(phenyl)mercury (), though mercury derivatives differ significantly in reactivity and toxicity.
- Further studies are needed to quantify the self-assembly kinetics, critical micelle concentration (CMC), and thermal stability of the dodecyl derivative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Dodecylsulfanyl)benzene-1-thiol with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-disulfide exchange reactions. For example, reacting 4-chlorobenzene-1-thiol with dodecyl mercaptan under alkaline conditions (e.g., NaOH in ethanol) at 60–80°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted dodecyl mercaptan and byproducts . Sodium borohydride (NaBH₄) may be used to stabilize thiol intermediates and prevent oxidation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm the dodecyl chain integration (δ 0.8–1.5 ppm for CH₂/CH₃ groups) and aromatic protons (δ 7.2–7.5 ppm for benzene ring).
- High-Performance Liquid Chromatography (HPLC) : C18 reverse-phase column with UV detection at 254 nm to assess purity (>95%) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 690–750 cm⁻¹ (C-S stretch) confirm thiol functionality .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is prone to oxidation, forming disulfide byproducts. Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials. Add stabilizers like 1% triethylamine to neutralize acidic degradation pathways. Regularly monitor via thin-layer chromatography (TLC) for oxidation signs (Rf shift due to disulfides) .
Advanced Research Questions
Q. How can contradictory data in ligand-exchange studies involving this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity effects or incomplete ligand exchange. For nanoparticle functionalization:
- Control Experiments : Compare ligand-exchange efficiency in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents using UV-Vis spectroscopy to track plasmon resonance shifts .
- Quantitative Analysis : Employ thermogravimetric analysis (TGA) to measure ligand density on nanoparticles, resolving discrepancies between theoretical and experimental loading .
Q. What advanced techniques validate the self-assembly behavior of this compound in monolayer formation?
- Methodological Answer :
- Atomic Force Microscopy (AFM) : Image monolayer thickness (expected ~2.1 nm for dodecyl chains) and uniformity on gold substrates .
- Electrochemical Impedance Spectroscopy (EIS) : Measure electron-transfer resistance to assess monolayer defects. A well-formed monolayer increases resistance by 3–4 orders of magnitude .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur-gold binding (S 2p₃/₂ peak at 162 eV) and absence of oxidized sulfur species (168–170 eV) .
Q. How does this compound perform in high-temperature catalytic applications compared to shorter-chain analogs?
- Methodological Answer :
- Thermal Gravimetric Analysis (TGA) : The dodecyl chain provides higher thermal stability (decomposition >200°C) vs. methyl or ethyl analogs (<150°C) .
- Catalytic Testing : In Heck coupling reactions, monitor turnover frequency (TOF) at 120–180°C. Longer alkyl chains reduce leaching but may lower activity due to steric hindrance .
Data Contradiction Analysis
Q. Why do computational models sometimes overestimate the binding affinity of this compound to metal surfaces?
- Methodological Answer :
- Model Limitations : Density Functional Theory (DFT) often neglects solvent effects or van der Waals interactions. Use hybrid functionals (e.g., B3LYP-D3) with implicit solvation models (e.g., COSMO) for better accuracy .
- Experimental Calibration : Compare computed adsorption energies with experimental values from temperature-programmed desorption (TPD) .
Application-Specific Questions
Q. What role does this compound play in stabilizing gold nanoparticles for biomedical applications?
- Methodological Answer :
- Size Control : The thiol’s long alkyl chain enables steric stabilization, preventing aggregation in physiological buffers. Dynamic light scattering (DLS) confirms narrow size distributions (PDI <0.2) .
- Biocompatibility : Assess cytotoxicity via MTT assays; dodecyl chains reduce cellular uptake compared to shorter ligands, minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
